4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. This drug inhibits the dipeptidyl peptidase-4 enzyme, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism, and their inhibition leads to an increase in insulin secretion and a decrease in glucagon secretion.
Wirkmechanismus
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors work by inhibiting the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released by the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells. By inhibiting the degradation of incretin hormones, 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors increase their half-life and enhance their insulinotropic effects.
Biochemical and Physiological Effects
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, delayed gastric emptying, and reduced food intake. These effects result in improved glucose control, reduced HbA1c levels, and weight loss in some patients. 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors also have anti-inflammatory and antioxidant effects, which may contribute to their cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors have several advantages for lab experiments, including their specificity for the 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid enzyme, their oral bioavailability, and their low toxicity. However, these drugs also have limitations, such as their short half-life, variable pharmacokinetics, and potential for off-target effects. These factors must be taken into account when designing experiments using 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors.
Zukünftige Richtungen
Future research on 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors could focus on several areas, such as the development of more potent and selective inhibitors, the investigation of their cardioprotective effects, and the exploration of their potential in other disease states. In addition, the use of 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors in combination with other antidiabetic drugs could be explored to improve glycemic control and reduce the risk of complications.
In conclusion, 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors are an important class of drugs used in the treatment of type 2 diabetes mellitus. Their mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research could focus on developing more potent and selective inhibitors, investigating their cardioprotective effects, and exploring their potential in other disease states.
Synthesemethoden
The synthesis method of 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors involves the reaction of an aryl hydrazine with an α-ketoester in the presence of a base. The resulting intermediate is then subjected to a condensation reaction with a substituted benzaldehyde to form the final product. The synthesis of 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors have been extensively studied in preclinical and clinical trials for their efficacy in treating type 2 diabetes mellitus. These drugs have been shown to improve glycemic control, reduce HbA1c levels, and decrease the risk of hypoglycemia. In addition, 4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid inhibitors have been found to have cardioprotective effects and may reduce the risk of cardiovascular events in diabetic patients.
Eigenschaften
IUPAC Name |
4-[5-(3,5-dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-10-21-13(3)19(12(2)20-21)14-6-8-17(25-4)15(11-14)16(22)7-9-18(23)24/h6,8,11H,5,7,9-10H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAMRWZZEZJLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)C2=CC(=C(C=C2)OC)C(=O)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.